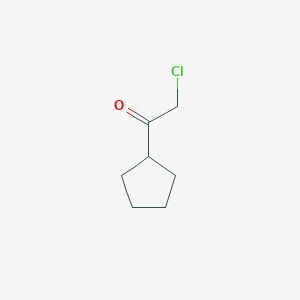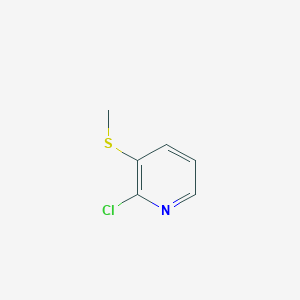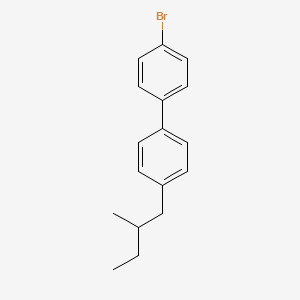
4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl
Descripción general
Descripción
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a bromine atom and a 2-methylbutyl group attached to the para positions of the two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl typically involves the following steps:
Bromination of Biphenyl: Biphenyl is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromobiphenyl.
Alkylation: The 4-bromobiphenyl undergoes Friedel-Crafts alkylation with 2-methylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or alkoxide (RO⁻) under appropriate conditions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups like carboxylic acids.
Reduction: The biphenyl core can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: 4-Hydroxy-4’-(2-methylbutyl)-1,1’-biphenyl.
Oxidation: 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl-4-carboxylic acid.
Reduction: 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl depends on its interaction with molecular targets. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The biphenyl core can participate in π-π interactions, influencing its binding to biological targets. The 2-methylbutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-4’-(2-methylpropyl)-1,1’-biphenyl
- 4-Bromo-4’-(2-ethylbutyl)-1,1’-biphenyl
- 4-Bromo-4’-(2-methylpentyl)-1,1’-biphenyl
Uniqueness
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl is unique due to the specific positioning of the bromine atom and the 2-methylbutyl group, which can influence its reactivity and interactions. The presence of the 2-methylbutyl group can enhance its lipophilicity compared to similar compounds, potentially affecting its solubility and biological activity.
Propiedades
IUPAC Name |
1-bromo-4-[4-(2-methylbutyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUKCBXDUGJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546691 | |
| Record name | 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62614-29-3 | |
| Record name | 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


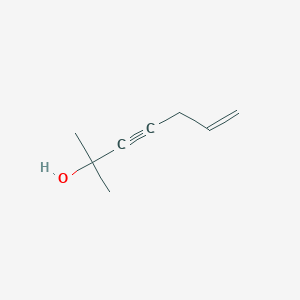
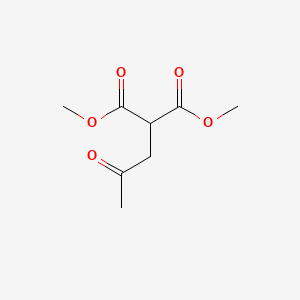

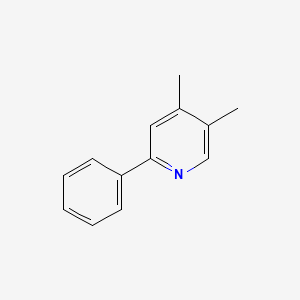
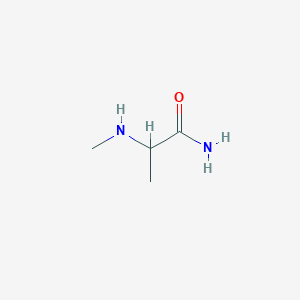
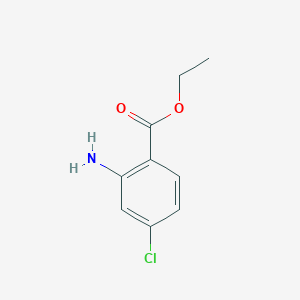
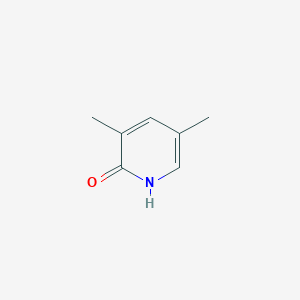
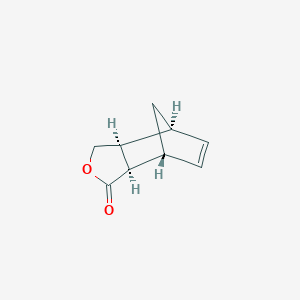
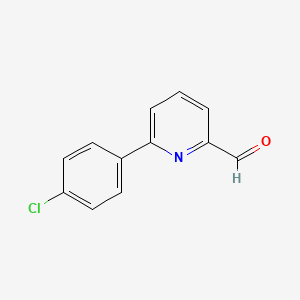
![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)


